molecular formula C10H10N2OS B1623198 5-Benzyl-2-thiohydantoin CAS No. 6330-09-2

5-Benzyl-2-thiohydantoin

Cat. No. B1623198
CAS RN: 6330-09-2
M. Wt: 206.27 g/mol
InChI Key: OOPBUMFUWJUHIJ-UHFFFAOYSA-N
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Description

5-Benzyl-2-thiohydantoin is a heterocyclic compound with the following chemical formula: C₁₀H₈N₂OS . It belongs to the class of 2-thiohydantoins , which are analogs of hydantoins. These compounds exhibit significant biological activities and are employed as established drugs, fungicides, or herbicides . The unique structural feature of 2-thiohydantoins lies in their possession of both thioamide and amide groups within the same molecule, allowing for intricate hydrogen bonding networks in crystals .


Molecular Structure Analysis

The crystal structures of this compound have been determined by X-ray diffraction. In the crystal lattice, enantiomeric ®- and (S)-5-Benzyl-2-thiohydantoin molecules form cyclic dimers via hydrogen bonds involving the thioamide and amide moieties. Additionally, the 1-acetylated derivative of this compound exhibits a different intermolecular hydrogen bond pattern, forming an infinite chain . Computational studies using ab initio molecular orbital calculations provide insights into the preferred conformation of these molecules .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 204.25 g/mol .

properties

IUPAC Name

5-benzyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPBUMFUWJUHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6330-09-2
Record name 4-Imidazolidinone, 5-(phenylmethyl)-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzyl-2-thiohydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

5-Benzylidene-2-thiohydantoin (24.5 g, 0.12 mol) was dissolved in 150 mL of acetic acid in a flask equipped with a thermometer, a mechanical stirrer, a reflux condenser, and argon pressure. Zinc dust (11.8 g, 0.18 mol) was added, and the flask was immersed in a 130° bath. After 2.5 hr at reflux, HPLC analysis showed no starting material. The mixture was allowed to cool to 50°, and a 500 mL portion of methanol was added. The mixture was returned to reflux, for about 5 min and was then allowed to cool to 63°. The hot mixture was filtered through Whatman #4 paper. The filtrate was concentrated to a paste in vacuo. The residue was mixed with 400 mL of a 3:7 mixture of isopropanol:dichloromethane. The solution was filtered and washed with 1×200 mL and 1×100 mL of water and 1×100 mL of saturated aqueous sodium chloride. After the solution had been filtered through 1 PS paper, it was concentrated at aspirator pressure and high vacuum to yield 17.5 g (71%). HPLC analysis indicated a purity of 78% at 210 nm. NMR (d6-DMSO) δ 12.1 (bs, 1H), 10.7 (bs, 1H), 7.8 (s, 5H), 5.2 (t, 1H), 3.6 (d, 2H).
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
11.8 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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